molecular formula C20H22N4O3S B3560726 4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinone

4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinone

Cat. No.: B3560726
M. Wt: 398.5 g/mol
InChI Key: FFEDDYDQINVMPY-UHFFFAOYSA-N
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Description

The compound “4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a phenyl ring. The phthalazinone portion of the molecule contains a two-ring system with nitrogen and oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar, while the piperazine ring could potentially form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups and piperazine rings

Mode of Action

Based on its structural similarity to other sulfonyl-containing compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of a piperazine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways where sulfonyl-containing compounds play a role

Pharmacokinetics

The presence of a piperazine ring and sulfonyl group may influence its pharmacokinetic properties . These groups could potentially enhance the compound’s solubility and absorption, affecting its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it may modulate the activity of its target proteins or enzymes, leading to changes in cellular processes

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s activity may be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound and its target proteins . Similarly, temperature can influence the compound’s stability and its interactions with targets .

Properties

IUPAC Name

4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-7-8-15(19-16-5-3-4-6-17(16)20(25)22-21-19)13-18(14)28(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEDDYDQINVMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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